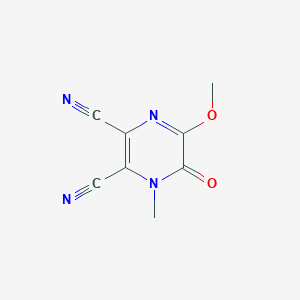
Methyl 6-hydroxy-5-isopropyl-3-methylpyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-hydroxy-5-isopropyl-3-methylpyrazine-2-carboxylate is a nitrogen-containing heterocyclic compound. This compound is part of the pyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-hydroxy-5-isopropyl-3-methylpyrazine-2-carboxylate typically involves cyclization, ring annulation, and cycloaddition methods. One common approach is the reaction of α-substituted pyrroloacetonitriles with methyl chlorooxoacetate under Friedel–Crafts acylation, followed by reduction of the nitrile group using Pd-catalyzed hydrogenation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-hydroxy-5-isopropyl-3-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it into different pyrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines and thiols are commonly used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazines, pyrazine N-oxides, and reduced pyrazine derivatives .
Applications De Recherche Scientifique
Methyl 6-hydroxy-5-isopropyl-3-methylpyrazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a kinase inhibitor and other therapeutic applications.
Industry: Utilized in the development of organic materials and natural products.
Mécanisme D'action
The mechanism of action of Methyl 6-hydroxy-5-isopropyl-3-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain kinases, which play a crucial role in various cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with signal transduction pathways involved in cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrazine ring structure and exhibit various biological activities.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Quinoline derivatives: Widely used in pharmaceuticals for their antimicrobial and antimalarial activities
Uniqueness
Methyl 6-hydroxy-5-isopropyl-3-methylpyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its potential as a kinase inhibitor and its diverse applications in various fields make it a compound of significant interest in scientific research .
Propriétés
Formule moléculaire |
C10H14N2O3 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
methyl 3-methyl-6-oxo-5-propan-2-yl-1H-pyrazine-2-carboxylate |
InChI |
InChI=1S/C10H14N2O3/c1-5(2)7-9(13)12-8(6(3)11-7)10(14)15-4/h5H,1-4H3,(H,12,13) |
Clé InChI |
IIZBEWCYAAXQHA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC(=O)C(=N1)C(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



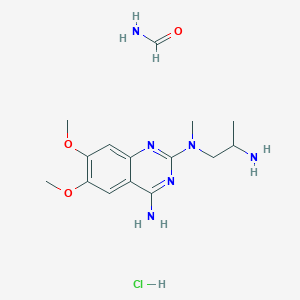
![2H-Furo[2,3-F]indole](/img/structure/B13111397.png)
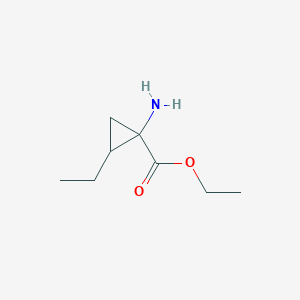

![[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis[[(Z)-octadec-9-enoyl]oxy]oxan-3-yl] (Z)-octadec-9-enoate](/img/structure/B13111407.png)

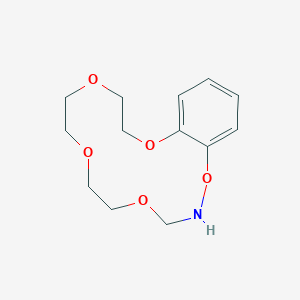

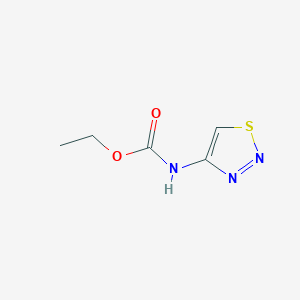
![2-([2,2'-Bipyridin]-5-yl)aniline](/img/structure/B13111431.png)

